molecular formula C7H15NO B2962317 (S)-2-(3-Pyrrolidinyl)-2-propanol CAS No. 1245645-24-2; 1245649-03-9; 351369-41-0

(S)-2-(3-Pyrrolidinyl)-2-propanol

Cat. No.: B2962317
CAS No.: 1245645-24-2; 1245649-03-9; 351369-41-0
M. Wt: 129.203
InChI Key: IYRJODMZHWPACV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-Pyrrolidinyl)-2-propanol is a chiral secondary alcohol featuring a pyrrolidine ring attached to the second carbon of a propanol backbone. This compound likely serves as an intermediate in synthesizing bioactive molecules, including β-blockers or neuromodulators, given the prevalence of pyrrolidine and propanol motifs in such agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRJODMZHWPACV-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCNC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(S)-2-(3-Pyrrolidinyl)-2-propanol has a variety of applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex organic molecules. This compound is also investigated for its potential role in modulating biological pathways and explored for its therapeutic potential in treating neurological disorders. Additionally, it is utilized in the development of new materials and chemical processes.

This compound in Chemical Reactions
this compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde, with common oxidizing agents such as potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction The compound can be reduced to form different alcohol derivatives, using reducing agents like lithium aluminum hydride LiAlH4LiAlH_4.
  • Substitution The pyrrolidine ring can undergo substitution reactions with various electrophiles, using reagents like alkyl halides and acyl chlorides under basic or acidic conditions. The major products formed from these reactions include various substituted pyrrolidine derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Similarity Score Key Functional Groups Notable Properties
(S)-2-(3-Pyrrolidinyl)-2-propanol - C₈H₁₅NO N/A Pyrrolidinyl, secondary alcohol Chiral center; potential precursor for β-blockers or chiral catalysts
(S)-2-(Pyrrolidin-2-yl)propan-2-ol 92053-25-3 C₇H₁₅NO 0.85 Pyrrolidinyl, tertiary alcohol Tertiary alcohol enhances lipophilicity, potentially improving membrane permeation
2-(2-Methoxypropan-2-yl)pyrrolidine 160142-25-6 C₉H₁₉NO 0.74 Methoxy, pyrrolidine Ether group increases metabolic stability; reduced polarity
(S)-3-Dimethylamino-3-phenylpropanol - C₁₁H₁₇NO N/A Dimethylamino, phenyl Aromatic ring may enhance receptor binding; higher molecular weight
Betaxolol Hydrochloride 63659-19-8 C₁₈H₂₉NO₃·HCl N/A Cyclopropylmethoxy, isopropylamino Clinically used β-blocker; hydrochloride salt improves aqueous solubility
3-(2-Pyridylmethylamino)-1-propanol 6950-99-8 C₉H₁₄N₂O N/A Pyridyl, primary alcohol Higher acute toxicity (LD₅₀ = 500.1 mg/kg); H318 (eye damage risk)

Physicochemical and Pharmacological Properties

  • Chirality and Enantiomeric Separation: The (S)-configuration of the target compound contrasts with racemic mixtures of analogs like Betaxolol Hydrochloride, which is reported as (±)-. Enantiomeric excess determination for similar compounds (e.g., Mannich product 86) employs HPLC with Chiralpak AS-H columns (hexane:2-propanol = 90:10), highlighting the importance of stereochemistry in analytical workflows .
  • Solubility and Bioavailability: Betaxolol Hydrochloride’s hydrochloride salt enhances water solubility, a property absent in non-ionic analogs like 2-(2-Methoxypropan-2-yl)pyrrolidine . The tertiary alcohol in (S)-2-(Pyrrolidin-2-yl)propan-2-ol may confer greater lipophilicity than the secondary alcohol in the target compound, influencing blood-brain barrier penetration.
  • Toxicity Profiles: 3-(2-Pyridylmethylamino)-1-propanol exhibits significant acute toxicity (LD₅₀ = 500.1 mg/kg) and eye irritation (H318), whereas pyrrolidine-containing analogs like the target compound are presumed safer due to the absence of pyridyl groups, which often correlate with higher reactivity and toxicity .

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR): The pyrrolidine ring in this compound may enhance binding to adrenergic receptors compared to dimethylamino or pyridyl substituents in analogs .
  • Metabolic Stability : Methoxy and ether-containing analogs (e.g., 160142-25-6) exhibit improved metabolic stability due to reduced oxidative susceptibility .
  • Analytical Challenges : Enantiomeric resolution methods (e.g., Chiralpak columns) are critical for quality control in chiral drug synthesis, as seen in Betaxolol’s identification protocols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(3-Pyrrolidinyl)-2-propanol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves stereoselective reduction of ketone precursors or resolution of racemic mixtures. For enantiopure synthesis, chiral catalysts (e.g., Ru-BINAP complexes) can be employed to achieve high enantiomeric excess (ee). Purification via chiral chromatography (e.g., using amylose-based columns) is critical, as evidenced by the 95% purity of its hydrochloride salt in commercial research-grade samples . Confirm purity using polarimetry or chiral HPLC with a validated protocol.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm pyrrolidine ring protons (δ 1.5–3.0 ppm) and propanol backbone (δ 3.5–4.0 ppm for hydroxyl-bearing carbon).
  • Mass Spectrometry : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 144.1 for the free base).
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives (e.g., hydrochloride salt) are available .

Advanced Research Questions

Q. What strategies are effective for studying the stereochemical stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies using:

  • Circular Dichroism (CD) : Monitor optical activity changes in buffered solutions (pH 2–12) to detect racemization.
  • LC-MS/MS : Track time-dependent enantiomer ratios. For example, under acidic conditions (pH < 3), the pyrrolidine ring’s protonation may reduce steric hindrance, accelerating racemization. Compare results with structurally related compounds, such as (S)-3-phenyl analogs .

Q. How can computational modeling aid in predicting the biological interactions of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like GABA receptors or enzymes with pyrrolidine-binding pockets. Parameterize force fields (e.g., GAFF2) with quantum mechanical data (DFT calculations at B3LYP/6-31G* level) to refine ligand conformations. Validate predictions with in vitro assays, such as competitive binding studies using radiolabeled ligands .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Methodological Answer : Systematically test solubility in:

  • Aqueous Solutions : Vary pH (1–14) and ionic strength.
  • Organic Solvents : Compare polar (e.g., DMSO, ethanol) vs. nonpolar (e.g., hexane) solvents.
    Use dynamic light scattering (DLS) to detect aggregation. Discrepancies may arise from hydrate formation or impurities; cross-reference with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What analytical approaches are suitable for detecting trace impurities in this compound samples?

  • Methodological Answer : Employ hyphenated techniques:

  • GC-MS or LC-QTOF : Identify volatile or thermally stable impurities (e.g., residual solvents, synthetic intermediates).
  • ICP-MS : Detect metal catalysts (e.g., Pd, Ru) at ppb levels.
    For nonvolatile impurities, use 1H^1H-1H^1H COSY NMR to resolve overlapping signals. Compare against pharmacopeial standards for related propanol derivatives .

Experimental Design Considerations

Q. How to design a stability study for this compound in long-term storage?

  • Methodological Answer : Store samples under ICH Q1A(R2) conditions:

  • Temperature/Humidity : 25°C/60% RH (ambient), 40°C/75% RH (accelerated).
  • Light Exposure : Use ICH Q1B photostability protocols.
    Analyze degradation products via UPLC-PDA and assess enantiomeric purity monthly. Stabilizers like ascorbic acid (0.1% w/v) may inhibit oxidation .

Q. What in vitro assays are appropriate for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer : Prioritize:

  • Patch-Clamp Electrophysiology : Test modulation of ion channels (e.g., NMDA or GABAA_A receptors) in neuronal cell lines.
  • Calcium Imaging : Measure intracellular Ca2+^{2+} flux in primary neurons.
    Compare activity to known pyrrolidine-based neuromodulators, such as (S)-3-phenyl derivatives, to infer structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.